7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21ClN4O2S and its molecular weight is 452.96. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system, followed by the introduction of the 2-chlorophenyl and 2-methoxyphenyl groups, and finally the piperazine ring.
Starting Materials
2-aminothiophene, ethyl acetoacetate, 2-chlorophenylboronic acid, 2-methoxyphenylboronic acid, 1-bromo-4-(2-methoxyphenyl)piperazine, potassium carbonate, palladium acetate, copper(II) acetate, triethylamine, acetic anhydride, sodium hydroxide, hydrochloric acid, ethanol, diethyl ether, dichloromethane, toluene
Reaction
Synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system:, Step 1: Ethyl acetoacetate is condensed with 2-aminothiophene in the presence of sodium hydroxide to form 2-ethylthio-4H-thieno[3,2-d]pyrimidin-4-one., Step 2: The ethylthio group is then removed by treatment with hydrochloric acid to yield 4H-thieno[3,2-d]pyrimidin-4-one., Introduction of the 2-chlorophenyl and 2-methoxyphenyl groups:, Step 3: 2-chlorophenylboronic acid and 2-methoxyphenylboronic acid are separately coupled with 4H-thieno[3,2-d]pyrimidin-4-one in the presence of palladium acetate and copper(II) acetate to form the corresponding arylated products., Introduction of the piperazine ring:, Step 4: 1-bromo-4-(2-methoxyphenyl)piperazine is coupled with the arylated product obtained in step 3 in the presence of potassium carbonate and triethylamine to form the final product, 7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one., Purification:, The crude product is purified by column chromatography using a mixture of dichloromethane and toluene as the eluent.
properties
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)23-25-20-16(14-31-21(20)22(29)26-23)15-6-2-3-7-17(15)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXVNKRXXRXFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one |
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